![molecular formula C17H13FN4OS2 B2824809 3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 941950-53-4](/img/structure/B2824809.png)
3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The thiazole and triazole rings are five-membered rings containing nitrogen and sulfur atoms, while the thiophene ring is a five-membered ring containing a sulfur atom . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is involved in microwave-assisted synthesis processes, where various compounds containing structural similarities are synthesized for biological activity studies. For instance, derivatives containing structures like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and 1,3-thiazole nucleus have shown promising antimicrobial, antilipase, and antiurease activities in screening tests, highlighting their potential in developing medical treatments (Başoğlu et al., 2013).
Synthesis for Anti-inflammatory and Analgesic Agents
The compound is part of a broader class of molecules utilized for synthesizing new chemical entities with potential anti-inflammatory and analgesic properties. Research in this domain focuses on creating novel derivatives that maintain or improve the analgesic/anti-inflammatory activity of starting compounds while being safer in terms of gastric lesion risks, indicating a significant application in pain management and inflammation control (Doğdaş et al., 2007).
Heterocyclic Synthesis and Biological Properties
The compound's structure is also integral in heterocyclic synthesis, where it contributes to forming various biologically active molecules. These activities include the synthesis of novel fluorine-containing derivatives bearing different pharmacophores and heterocyclic systems like quinazolinone along with 4-thiazolidinone, showing potential as antimicrobial agents against a range of bacteria and fungi (Desai et al., 2013).
Antitumor Activities
In the realm of antitumor research, fluorinated derivatives of the compound, such as 2-(4-aminophenyl)benzothiazoles, have shown potent cytotoxicity in vitro against various human breast cell lines, making them a focus of pharmaceutical and preclinical development for cancer treatment. Their specificity and the biphasic dose-response relationship offer a promising avenue for targeted cancer therapies (Hutchinson et al., 2001).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
3-fluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS2/c18-12-4-1-3-11(9-12)16(23)19-7-6-13-10-25-17-20-15(21-22(13)17)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSVSMMUUKTXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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